Superior Anticancer Cytotoxicity of Tetrazolo[1,5-a]quinoxalines vs. Doxorubicin and Other Quinoxaline Derivatives Across Multiple Cancer Cell Lines
Tetrazolo[1,5-a]quinoxaline derivatives (compounds 4, 5a, 5b) exhibited significantly lower IC50 values against human breast (MCF-7), lung (NCI-H460), and CNS (SF-268) cancer cell lines compared to the clinical reference doxorubicin, while also substantially outperforming N-pyrazoloquinoxaline, 1,2,4-triazinoquinoxaline, and 1,2,4-triazoloquinoxaline analogs from the same synthetic series .
| Evidence Dimension | In vitro anticancer cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.01 - 0.06 μg/mL (compounds 4, 5a, 5b) |
| Comparator Or Baseline | Doxorubicin: 0.08 - 0.10 μg/mL; Other quinoxaline analogs: 1.18 - 42.16 μg/mL (e.g., N-pyrazoloquinoxaline 11: 1.18 - 2.86 μg/mL; 1,2,4-triazinoquinoxaline 3: 26.74 - 36.02 μg/mL) |
| Quantified Difference | Tetrazolo[1,5-a]quinoxalines exhibit up to 10-fold lower IC50 than doxorubicin and >100-fold lower IC50 than structurally related quinoxaline analogs. |
| Conditions | MCF-7 (breast), NCI-H460 (lung), SF-268 (CNS) human cancer cell lines; 48 h exposure; SRB assay. |
Why This Matters
This head-to-head potency advantage directly informs compound selection for anticancer lead optimization programs, reducing the risk of investing in less active quinoxaline analogs.
- [1] Al-Marhabi, A. R., Abbas, H. A., & Ammar, Y. A. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 20(11), 19805-19822. DOI: 10.3390/molecules201119655 View Source
